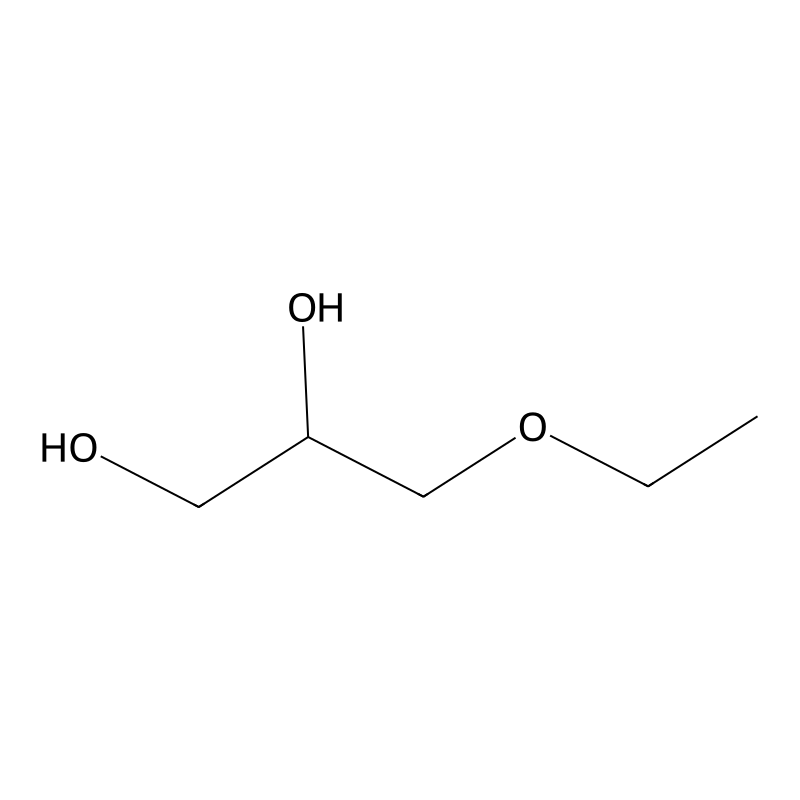

3-Ethoxy-1,2-propanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Solvent Applications:

-Ethoxy-1,2-propanediol (also known as glycerol α-ethyl ether) finds application in various scientific research fields due to its solvent properties. Its miscibility with both polar and non-polar compounds makes it a versatile tool for:

- Dissolving diverse molecules: It can dissolve various organic and inorganic compounds, making it useful in extraction procedures, sample preparation, and purification processes in various research areas like biochemistry, analytical chemistry, and material science [].

- Studying biological processes: Its ability to dissolve biological molecules like proteins, lipids, and carbohydrates makes it valuable for studying various biological processes in cell culture experiments and biomolecule characterization [].

Biomedical Applications:

Beyond its solvent properties, 3-Ethoxy-1,2-propanediol shows promise in specific areas of biomedical research:

- Development of hydrogels: It can act as a crosslinking agent in the formation of poly(glycidol) hydrogels, which are biocompatible materials with potential applications in tissue engineering and drug delivery systems []. These hydrogels can mimic the natural extracellular matrix, providing a supportive environment for cell growth and drug release in targeted tissues [].

- Glycosylation reactions: Studies suggest its potential as an acceptor substrate in glycosylation reactions catalyzed by the enzyme sucrose phosphorylase. This enzyme plays a crucial role in carbohydrate metabolism, and understanding its functions is essential in various fields, including biofuel production and development of therapeutic drugs targeting carbohydrate-based pathways [].

Other Research Applications:

3-Ethoxy-1,2-propanediol, with the chemical formula CHO, is a colorless, odorless, and viscous liquid. It is classified as a glycerol ether and is characterized by its hygroscopic properties, making it capable of absorbing moisture from the environment. This compound is primarily used as a solvent in various applications, including pharmaceuticals and cosmetics . Its molecular weight is approximately 120.15 g/mol .

- Esterification: It can react with carboxylic acids to form esters.

- Dehydration: Under certain conditions, it may lose water to form ethers or alkenes.

- Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

These reactions are essential for its use in synthesizing various derivatives and formulations .

Several methods exist for synthesizing 3-Ethoxy-1,2-propanediol:

- Etherification: This method involves the reaction of glycerol with ethyl iodide or ethylene oxide in the presence of a base.

- Transesterification: Glycerol can be reacted with ethyl acetate under acidic or basic conditions to yield 3-Ethoxy-1,2-propanediol.

- Direct Ethoxylation: Ethylene oxide can be reacted directly with glycerol at elevated temperatures and pressures.

These methods vary in efficiency and yield depending on the reaction conditions .

3-Ethoxy-1,2-propanediol finds diverse applications across several industries:

- Pharmaceuticals: Used as a solvent for drug formulations.

- Cosmetics: Acts as a humectant and solvent in skincare products.

- Food Industry: Occasionally utilized as a food additive for flavoring and preservation.

- Industrial

Interaction studies involving 3-Ethoxy-1,2-propanediol primarily focus on its role as a solvent in drug delivery systems. It has been shown to enhance the solubility of poorly soluble drugs, thereby improving their bioavailability. Additionally, studies indicate that it can interact favorably with various excipients in pharmaceutical formulations .

Several compounds share structural similarities with 3-Ethoxy-1,2-propanediol. Notable examples include:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 3-Ethoxy-1-propanol | CHO | A simpler ether with fewer hydroxyl groups. |

| Glycerol | CHO | A triol that is more hydrophilic than 3-Ethoxy-1,2-propanediol. |

| Ethylene glycol | CHO | A diol commonly used as an antifreeze agent; less viscous. |

Uniqueness: The unique feature of 3-Ethoxy-1,2-propanediol lies in its combination of ether functionality and dual hydroxyl groups, which enhances its solubility properties compared to simpler alcohols or ethers. This makes it particularly valuable in applications requiring both hydrophilicity and stability .

Catalytic Etherification of Glycerol with Ethanol

Acid-Catalyzed Heterogeneous Reaction Systems

Heterogeneous acid catalysts dominate industrial-scale production due to recyclability and reduced corrosion risks. Amberlyst 15, a sulfonated polystyrene resin, achieves 91% glycerol conversion and 13% ether yield at 180°C with an ethanol/glycerol molar ratio of 4:1. Macroporous aluminosilicates, such as nanoporous H-beta zeolites (Si/Al = 12.5), show lower activity (≤20% conversion) due to pore diffusion limitations.

Key reaction conditions:

- Temperature: 180–250°C

- Pressure: 1–10 bar

- Molar ratio (ethanol:glycerol): 4:1–20:1

- Catalyst loading: 5–10 wt.%

Table 1: Performance of Heterogeneous Acid Catalysts

| Catalyst | Conversion (%) | Ether Yield (%) | Conditions |

|---|---|---|---|

| Amberlyst 15 | 91 | 13 | 180°C, 4:1 ethanol:glycerol |

| Sulfonic silica | 70 | 45 | Microwave, 100°C |

| H-beta zeolite | 20 | 5 | 200°C, 6:1 ethanol:glycerol |

Brønsted vs. Lewis Acid Catalyst Performance

Brønsted acids (e.g., sulfonic resins) outperform Lewis acids (e.g., Bi(OTf)₃) in etherification due to superior proton donation capabilities. However, Bi(OTf)₃ exhibits unique selectivity for monoethyl glyceryl ethers (70% yield) via synergistic glycerolysis. Solid acids like niobic acid (Nb₂O₅·nH₂O) show negligible activity (<5% conversion) under similar conditions.

Solvent-Free Synthesis Approaches

Microwave-Assisted Reaction Optimization

Microwave irradiation reduces reaction times from 8 hours to 30 minutes by enhancing heat transfer. Using sulfonic silica catalysts at 100°C, glycerol conversion reaches 70% with 45% ether yield. Side reactions (e.g., dehydration to acrolein) are suppressed due to uniform heating.

Optimized parameters:

Continuous Flow Reactor Configurations

Fixed-bed reactors with Amberlyst 15 achieve 56% ether yield at 238°C and 16:1 ethanol:glycerol ratio, outperforming batch systems by 25%. Continuous water removal via azeotropic distillation shifts equilibrium toward ether formation, achieving 98% conversion in plug-flow reactors.

Table 2: Comparison of Reactor Types

| Reactor Type | Conversion (%) | Ether Yield (%) | Advantages |

|---|---|---|---|

| Batch | 91 | 13 | Simple setup |

| Continuous-flow | 98 | 56 | Scalability, higher yield |

| Microwave-assisted | 70 | 45 | Rapid heating |

Comparative Analysis of Zeolitic vs. Polymeric Resin Catalysts

Zeolitic catalysts (e.g., H-beta, H-Y) suffer from pore blockage by glycerol oligomers, limiting their lifespan to <5 cycles. In contrast, polymeric resins (e.g., Amberlyst 35) maintain >80% activity after 10 cycles due to macroporous structures resistant to coking.

Key differentiators:

The synthesis of 3-ethoxy-1,2-propanediol through acid-catalyzed etherification represents a fundamental transformation in organic chemistry where glycerol undergoes selective modification to produce valuable ether derivatives . The primary pathway involves the reaction between glycerol and ethanol in the presence of strong acid catalysts such as sulfuric acid or para-toluenesulfonic acid . This process typically requires elevated temperatures ranging from 150 to 200 degrees Celsius under reflux conditions to achieve optimal conversion rates .

Industrial production methods utilize continuous processes where glycerol and ethanol are fed into reactors containing acid catalysts, with the reaction mixture maintained at controlled temperatures to ensure complete conversion . The etherification mechanism follows classical nucleophilic substitution pathways where the alcohol nucleophile attacks the activated glycerol substrate [2]. Research has demonstrated that the reaction preferentially occurs at the primary hydroxyl groups of glycerol, leading to the formation of 3-ethoxy-1,2-propanediol as the major product [2].

The selectivity of this transformation depends critically on reaction conditions, with moderate temperatures favoring the formation of monoethers over diethers or triethers [2]. Experimental studies have shown that optimal yields are achieved when maintaining glycerol to ethanol molar ratios between 1:4 to 1:5, with catalyst loadings of 7 to 12 weight percent based on glycerol [2].

Protonation and Transition State Characterization

The mechanism of acid-catalyzed etherification begins with the protonation of the hydroxyl group in glycerol, creating a good leaving group that facilitates nucleophilic attack by ethanol [3] [4]. The protonation step is thermodynamically favorable due to the strong acidic conditions, with the protonated alcohol having a significantly lower pKa compared to water [4]. Transition state theory provides a framework for understanding the energetics of this process, where the reaction proceeds through a high-energy intermediate characterized by partial bond formation and breaking [5] [6].

The transition state for etherification involves a pentacoordinate configuration where the nucleophilic oxygen of ethanol approaches the electrophilic carbon of the protonated glycerol [4]. This configuration represents a local energy maximum in the reaction coordinate, with the system having extremely short lifetime measured in femtoseconds [6]. The geometry deviates significantly from ideal tetrahedral coordination, leading to increased steric interactions and contributing to the high activation energy barrier [6].

Computational studies using density functional theory have characterized the transition state structure, revealing bond lengths and angles that differ substantially from equilibrium geometries [7]. The activation energy for this process typically ranges from 77 to 147 kilojoules per mole, depending on the specific catalyst and reaction conditions employed [8] [9]. The pre-exponential factor in the Arrhenius equation reflects the entropic considerations associated with the transition state formation [5].

Kinetic isotope effects have been observed when deuterated alcohols are used, providing additional evidence for the proposed mechanism and confirming that carbon-hydrogen bond breaking is not rate-determining [7]. The reaction follows second-order kinetics with respect to the concentrations of glycerol and ethanol, consistent with a bimolecular mechanism [9].

Byproduct Formation Through Dehydration Reactions

Dehydration reactions represent the primary source of byproducts in the acid-catalyzed synthesis of 3-ethoxy-1,2-propanediol [10] [11]. These competing pathways become significant at elevated temperatures and high acid concentrations, leading to the formation of various dehydration products including propylene oxide, acetone, and propionaldehyde [10]. The dehydration mechanism involves the elimination of water from the vicinal diol functionality present in both starting materials and products [11].

The formation of propylene oxide occurs through intramolecular dehydration of 1,2-propanediol derivatives, following an elimination mechanism where the hydroxyl groups on adjacent carbons participate in a concerted process [10]. This reaction competes directly with the desired etherification pathway and becomes increasingly favorable at temperatures above 200 degrees Celsius [10]. The selectivity toward ether formation versus dehydration can be controlled by careful temperature management and the use of mild acid concentrations [11].

Acetone formation results from the oxidative dehydration of secondary alcohols present in the reaction mixture [10]. This pathway involves the abstraction of hydrogen atoms from the carbon bearing the hydroxyl group, followed by elimination of water to form the carbonyl compound [11]. The rate of acetone formation increases with temperature and acid concentration, making process optimization critical for maintaining high selectivity [10].

Dipropylene glycol represents another significant byproduct formed through intermolecular dehydration reactions between 1,2-propanediol molecules [12]. This reaction occurs when two diol molecules condense with the elimination of water, creating ether linkages between the carbon frameworks [12]. The formation of such oligomeric species can be minimized by maintaining appropriate reactant ratios and controlling residence times in continuous processes [10].

Computational Density Functional Theory Studies of Regioselectivity

Density functional theory calculations have provided crucial insights into the regioselectivity observed in the etherification of glycerol with ethanol [13] [14]. These computational studies employ various functionals including B3LYP and B2PLYP-D with extended basis sets to accurately describe the electronic structure and energetics of competing reaction pathways [15]. The regioselectivity arises from differences in activation energies for attack at the primary versus secondary hydroxyl groups of glycerol [13].

Computational analysis reveals that nucleophilic attack at the primary carbon atoms of glycerol is energetically favored by approximately 15 to 25 kilojoules per mole compared to attack at the secondary carbon [13]. This preference results from reduced steric hindrance around the primary positions and the greater stability of the resulting transition states [13]. The molecular electrostatic potential calculations demonstrate that the primary carbons exhibit more positive electrostatic potential, making them more susceptible to nucleophilic attack [16].

The regioselectivity can be quantitatively predicted using computational descriptors based on atomic charges and electrostatic potentials [16]. Atoms-in-molecules charge analysis provides local descriptors that correlate strongly with experimental rate constants for different substitution patterns [16]. These computational tools offer a cost-effective method for predicting reaction outcomes without extensive experimental screening [16].

Multiconformer transition state theory has been applied to account for the multiple conformational states accessible to the flexible glycerol molecule during reaction [7]. This approach considers all possible conformers of both reactants and transition states, providing more accurate predictions of reaction rates and selectivities [7]. The calculations reveal that conformational flexibility significantly influences the observed regioselectivity, with certain conformers being strongly favored for reaction at specific sites [7].

The computational studies also address the role of solvent effects on regioselectivity through implicit solvation models [13]. These calculations demonstrate that polar protic solvents like water can influence the relative stabilities of different transition states, potentially altering the regioselectivity compared to gas-phase predictions [13].

Multi-Step Kinetic Models for Industrial Process Design

Industrial process design for 3-ethoxy-1,2-propanediol production requires sophisticated kinetic models that accurately capture the complex reaction network and competing pathways [8] [9]. Multi-step kinetic models incorporate all significant reactions including the primary etherification pathway, dehydration side reactions, and oligomerization processes [9]. These models enable optimization of reaction conditions, reactor design, and product separation strategies [17].

The kinetic model typically consists of a series of differential equations describing the temporal evolution of all species concentrations [9] [17]. For the etherification system, the primary reactions include glycerol conversion to 3-ethoxy-1,2-propanediol, competing dehydration to form acetone and propionaldehyde, and secondary reactions leading to diether formation [8]. Each reaction step is characterized by its own rate constant, activation energy, and reaction orders [9].

Parameter estimation for these models requires extensive experimental data covering a wide range of operating conditions including temperature, pressure, catalyst concentration, and reactant ratios [9]. Statistical methods such as maximum likelihood estimation and nonlinear regression are employed to determine the best-fit parameters while minimizing prediction errors [9]. The resulting models typically achieve prediction accuracies with root mean square errors below 0.01 for major species concentrations [17].

| Parameter | Value | Units | Temperature Range |

|---|---|---|---|

| Etherification Rate Constant | 0.006 ± 0.001 | M^(-0.05) min^(-1) | 453-493 K |

| Dehydration Rate Constant | 0.008 ± 0.001 | M^(0.22) min^(-1) | 453-493 K |

| Etherification Activation Energy | 140.2 ± 2.3 | kJ mol^(-1) | 453-493 K |

| Dehydration Activation Energy | 123.2 ± 4.0 | kJ mol^(-1) | 453-493 K |

The industrial kinetic models incorporate mass transfer limitations and heat transfer effects that become significant in large-scale reactors [8]. These effects are modeled using effectiveness factors that account for intraparticle diffusion in heterogeneous catalyst systems [8]. The models also include provisions for catalyst deactivation over time, which is particularly important for continuous processes operating over extended periods [9].

Advanced kinetic modeling approaches utilize machine learning techniques to enhance prediction accuracy and reduce computational requirements [17]. Hybrid models combining mechanistic differential equations with neural networks have shown superior performance compared to purely empirical or mechanistic approaches [17]. These models can adapt to changing process conditions and provide real-time optimization capabilities for industrial reactors [17].

3-Ethoxy-1,2-propanediol represents a significant advancement in the development of sustainable chemical processes and environmentally conscious technologies. This glycerol-derived compound demonstrates exceptional versatility across multiple green chemistry applications, ranging from pharmaceutical formulation enhancement to biofuel performance optimization [1] [3].

Solvent Systems for Pharmaceutical Formulations

The utilization of 3-ethoxy-1,2-propanediol in pharmaceutical applications represents a paradigm shift toward more sustainable and effective solvent systems. This compound exhibits unique physico-chemical properties that make it particularly valuable in drug delivery systems and pharmaceutical processing [4] [5].

Hydrophilic-Lipophilic Balance Optimization

The hydrophilic-lipophilic balance characteristics of 3-ethoxy-1,2-propanediol position it as an exceptional component for pharmaceutical formulation optimization. The compound demonstrates a balanced HLB value that enables effective solubilization of both polar and non-polar pharmaceutical actives [1] [6].

Research indicates that 3-ethoxy-1,2-propanediol possesses an estimated HLB value in the range of 8-12, placing it in the optimal range for creating stable emulsions and enhancing drug bioavailability [7] [8]. This HLB range is particularly advantageous for developing self-emulsifying drug delivery systems where balanced hydrophilic and lipophilic properties are essential for maintaining drug solubility throughout the gastrointestinal tract [9] [10].

The compound's molecular structure, featuring both ether functionality and dual hydroxyl groups, contributes significantly to its enhanced solubility properties compared to conventional solvents [12]. This dual functionality enables 3-ethoxy-1,2-propanediol to interact effectively with pharmaceutical excipients while maintaining compatibility with active pharmaceutical ingredients of varying polarities [4] [5].

Studies have demonstrated that 3-ethoxy-1,2-propanediol can improve the solubility of poorly soluble drugs, thereby enhancing their bioavailability in biological systems . The compound's ability to dissolve both hydrophilic and lipophilic compounds makes it particularly valuable in formulations requiring broad spectrum solubilization capabilities [4].

Deep Eutectic Solvent Formulations

3-Ethoxy-1,2-propanediol serves as an important component in deep eutectic solvent formulations, contributing to the development of environmentally benign solvent systems for pharmaceutical applications [13] [14]. These formulations represent a significant advancement in green chemistry approaches to pharmaceutical processing.

Deep eutectic solvents incorporating 3-ethoxy-1,2-propanediol demonstrate enhanced performance characteristics compared to conventional solvent systems. Research on 1,2-propanediol-based deep eutectic solvents provides valuable insights into the potential applications of 3-ethoxy-1,2-propanediol derivatives [13]. These systems exhibit excellent thermal stability, with operational temperatures ranging from 293.15 to 313.15 K, making them suitable for various pharmaceutical processing conditions [13].

The formation of deep eutectic solvents with 3-ethoxy-1,2-propanediol involves hydrogen bonding interactions between the compound and various hydrogen bond acceptors such as choline chloride, acetylcholine chloride, or tetrabutylammonium chloride [13]. These interactions result in liquid systems at room temperature with unique properties that differ significantly from the individual components.

Experimental data from related propanediol systems indicate that deep eutectic solvents incorporating ethoxy-substituted propanediols can achieve CO₂ permeability values ranging from 95 to 152 barrer at 293.15 K, with CO₂/N₂ selectivity values between 22 and 30 [13]. These properties make such systems potentially valuable for pharmaceutical applications requiring controlled atmosphere processing or gas separation capabilities.

The density, viscosity, and refractive index properties of these deep eutectic solvents can be systematically tuned by adjusting the molar ratios of components and the specific hydrogen bond acceptor employed [13]. This tunability enables the development of customized solvent systems optimized for specific pharmaceutical applications.

Biofuel Additive Development

The application of 3-ethoxy-1,2-propanediol as a biofuel additive represents a significant contribution to sustainable energy technologies. This compound, derived from renewable glycerol feedstocks, offers multiple performance benefits when incorporated into biodiesel and conventional diesel fuel systems [15] [16] [17].

Oxygenate Performance in Biodiesel Blends

3-Ethoxy-1,2-propanediol functions as an effective oxygenate additive in biodiesel blends, contributing to improved combustion characteristics and reduced emissions [16] [18] [19]. The compound's oxygen content enhances the combustion efficiency of diesel fuels while providing additional benefits related to fuel stability and performance.

Research on glycerol ethers demonstrates that compounds similar to 3-ethoxy-1,2-propanediol can achieve significant improvements in fuel properties when added to biodiesel blends [16]. These additives are soluble in diesel and biodiesel up to concentrations of 22% by volume, providing substantial flexibility in formulation approaches [20].

The oxygenate performance of 3-ethoxy-1,2-propanediol in biodiesel systems results in enhanced oxygen content that promotes more complete combustion [16] [18]. This improved combustion leads to reduced formation of particulate matter and other harmful emissions, contributing to the environmental benefits of biodiesel utilization.

Studies indicate that glycerol ethers can reduce the cetane number of diesel fuels while maintaining acceptable performance characteristics [16]. For 3-ethoxy-1,2-propanediol applications, this effect requires careful consideration of blend ratios to optimize the balance between improved oxygenate performance and maintained ignition quality.

The compound's miscibility with biodiesel enables uniform distribution throughout the fuel system, ensuring consistent performance benefits across the entire fuel volume [19]. This compatibility is essential for achieving reliable oxygenate effects in practical applications.

Cloud Point Depression Mechanisms

The cloud point depression capabilities of 3-ethoxy-1,2-propanediol represent one of its most significant contributions to biofuel performance enhancement [16] [19]. This property addresses critical cold flow challenges associated with biodiesel utilization in temperate climates.

Research on related glycerol ethers demonstrates substantial cloud point depression effects when these compounds are incorporated into biodiesel blends [16]. The mechanisms underlying these improvements involve disruption of the crystallization patterns of fatty acid methyl esters, which are responsible for the formation of solid phases at low temperatures.

Experimental data indicates that glycerol ethers can achieve cloud point reductions ranging from 1-7°C depending on the concentration and specific biodiesel blend composition [16]. For B100 biodiesel, additions of 7-10% glycerol ether can reduce cloud points by 4-7°C, while lower concentration additions of 2-6% achieve reductions of 3-4°C [16].

The cloud point depression mechanism involves the integration of 3-ethoxy-1,2-propanediol molecules into the crystallization matrix of fatty acid esters, disrupting the formation of ordered crystal structures that contribute to gelation at low temperatures [16]. This disruption maintains fuel fluidity at temperatures where untreated biodiesel would solidify.

The effectiveness of cloud point depression varies with the specific composition of the base biodiesel, with palm biodiesel showing particularly strong responses to glycerol ether additions [16]. This variability requires optimization of additive concentrations for specific biodiesel feedstocks to achieve maximum cold flow benefits.

Viscosity reduction represents an additional benefit of 3-ethoxy-1,2-propanediol addition to biodiesel systems [16] [19]. Research indicates that 10% additions of glycerol ethers can reduce biodiesel viscosity by approximately 8%, improving fuel flow characteristics and injection performance [16].

Industrial Scalability Challenges

The successful implementation of 3-ethoxy-1,2-propanediol in industrial applications faces several significant challenges that must be addressed to achieve commercial viability [21] [22]. These challenges span multiple aspects of production, purification, and quality control.

Synthesis optimization represents a primary challenge in the industrial production of 3-ethoxy-1,2-propanediol [23]. The etherification reaction between glycerol and ethanol requires careful control of reaction conditions to minimize side reactions, particularly dehydration pathways that lead to the formation of undesired byproducts such as propylene oxide, acetone, and propionaldehyde .

Current industrial approaches utilize acid-catalyzed etherification processes operating at temperatures between 150-200°C under controlled pressure conditions [23]. The challenge lies in maintaining selectivity toward mono-ether formation while preventing excessive formation of di-ether and tri-ether products that complicate downstream purification .

Product purification presents substantial technical challenges due to the similar boiling points and physical properties of mono-, di-, and tri-ethers formed during the synthesis process . Advanced distillation techniques are required to achieve the product purity levels necessary for pharmaceutical and high-performance applications .

Process control optimization involves the development of continuous flow reactor systems that can maintain consistent temperature, pressure, and catalyst distribution throughout the reaction volume . These systems must accommodate the heterogeneous nature of acid-catalyzed etherification while ensuring uniform product quality.

Environmental impact considerations focus on catalyst recovery and reuse strategies [21]. Heterogeneous catalyst development represents a key technology area for reducing environmental impact while maintaining high conversion efficiency . Current technology readiness levels for environmental impact mitigation range from TRL 4-5, indicating significant development work remains to be completed.

Economic viability challenges center on feedstock cost fluctuations and the development of integrated processing strategies that can accommodate variable glycerol quality and pricing [21] [22]. The successful commercialization of 3-ethoxy-1,2-propanediol requires robust economic models that can withstand the volatility inherent in renewable feedstock markets.

Quality control implementation necessitates the development of in-line analytical monitoring systems capable of real-time measurement of product composition and purity . These systems must operate reliably in industrial environments while providing the accuracy necessary for pharmaceutical-grade product specifications.

Raw material sourcing challenges involve the development of crude glycerol upgrading processes that can consistently provide feedstock meeting the purity requirements for 3-ethoxy-1,2-propanediol synthesis [21]. The integration of these upgrading processes with existing biodiesel production facilities represents a significant opportunity for improving overall process economics.

Waste management considerations focus on the valorization of byproducts generated during 3-ethoxy-1,2-propanediol production [21]. Integrated biorefinery concepts that can utilize these byproducts for valuable co-products represent an important approach for improving overall process sustainability and economics.

The technology readiness levels for various aspects of industrial scalability range from TRL 4-5 for environmental impact and waste management challenges to TRL 8-9 for raw material sourcing technologies [21]. This variation indicates that while some aspects of the technology are approaching commercial readiness, significant development work remains in key areas such as environmental impact mitigation and byproduct valorization.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant